molecular formula C14H16N2O4 B2766577 (1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1421469-57-9

(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2766577
M. Wt: 276.292
InChI Key: RJYOJWZNPYZKAW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with a bicyclic structure . It contains a benzo[d][1,3]dioxol-5-yl group and a 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many natural products . These methods often involve enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids . It’s a bicyclic structure with a three-membered ring fused to a six-membered ring .

Scientific Research Applications

Serotonin-3 Receptor Antagonists

A series of derivatives related to the mentioned compound were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. These derivatives demonstrated potent antagonistic activity and showed promise for applications such as protection against cisplatin-induced emesis in dogs. The structure-activity relationships indicated the importance of specific substituents for enhancing activity (Kawakita et al., 1992).

Structural Studies

Research on a salt derived from a similar compound revealed insights into molecular interactions and structural configurations, highlighting its potential for further scientific investigation. The study provided details on intermolecular and intramolecular contacts that could influence the compound's reactivity and applications (Wood, Brettell, & Lalancette, 2007).

Synthesis of Bicyclic Systems

Innovative methods for synthesizing chiral bicyclic ring systems related to the compound were developed, utilizing reactions of phosphoramidate derivatives of carbohydrates. These methods offer new pathways for creating structurally complex molecules that could be useful in various research applications (Francisco, Herrera, & Suárez, 2000).

Conformationally Constrained Dipeptide Isosteres

Another study focused on synthesizing conformationally constrained dipeptide isosteres based on derivatives from tartaric acid and α-amino acids. These compounds, including variations with the bicyclic structure similar to the mentioned compound, are explored for their potential in peptidomimetic synthesis, showcasing their versatility in scientific research (Guarna et al., 1999).

Anti-inflammatory Activity

Research into derivatives of the compound showed promising in vivo anti-inflammatory properties, further expanding its potential research and therapeutic applications. This highlights the molecule's relevance in biomedical research, particularly in studying inflammation mechanisms and therapeutic interventions (Liu, Liu, & Zheng, 2017).

Future Directions

Research into compounds with the 8-azabicyclo[3.2.1]octane scaffold is ongoing due to their presence in many natural products . Future research may focus on developing more efficient synthesis methods and exploring their biological activities .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-14(16-10-2-3-11(16)7-18-6-10)15-9-1-4-12-13(5-9)20-8-19-12/h1,4-5,10-11H,2-3,6-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYOJWZNPYZKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

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